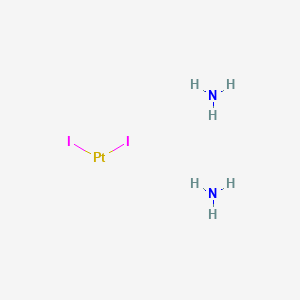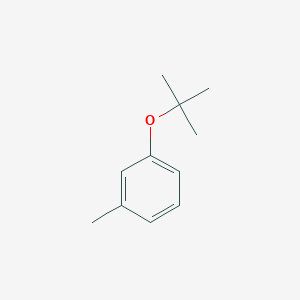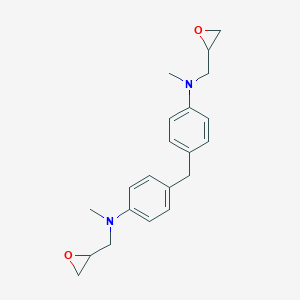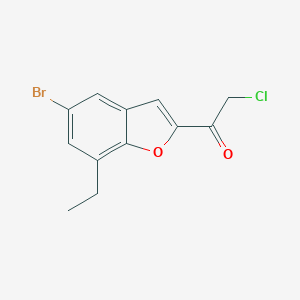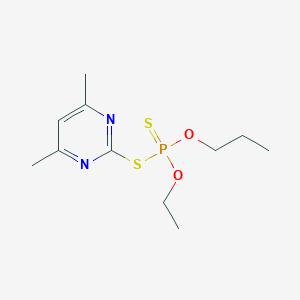
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate, commonly known as Pyrimiphos-methyl, is a chemical compound that belongs to the family of organophosphorus insecticides. It is widely used in agriculture to control pests in crops such as cereals, cotton, fruits, and vegetables. Pyrimiphos-methyl has been shown to be effective against a wide range of insects, including aphids, thrips, and mites.
Wirkmechanismus
Pyrimiphos-methyl acts as an acetylcholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system in insects. This leads to paralysis and ultimately death of the insect.
Biochemische Und Physiologische Effekte
Pyrimiphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It can cause inhibition of acetylcholinesterase activity, disruption of ion balance, and interference with energy metabolism. Pyrimiphos-methyl has also been shown to affect the reproductive system of insects, leading to reduced fertility and decreased egg production.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimiphos-methyl has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It is also highly effective against a wide range of insects, making it a useful tool for studying insect physiology and behavior. However, Pyrimiphos-methyl is also highly toxic and must be handled with care. It can also have negative effects on non-target organisms, making it important to use it judiciously.
Zukünftige Richtungen
There are a number of potential future directions for research on Pyrimiphos-methyl. One area of interest is the development of new formulations that are less toxic to non-target organisms. Another area of research is the study of the effects of Pyrimiphos-methyl on insect populations over time, including the development of resistance. Finally, there is potential for the use of Pyrimiphos-methyl in the control of insect-borne diseases, such as malaria, which could have significant public health benefits.
Synthesemethoden
Pyrimiphos-methyl can be synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium ethoxide to form the sodium salt of 2-chloro-4,6-dimethylpyrimidine. The second step involves the reaction of the sodium salt with O-ethyl O-propyl phosphorodithioate to form Pyrimiphos-methyl.
Wissenschaftliche Forschungsanwendungen
Pyrimiphos-methyl has been extensively studied for its insecticidal properties. It has been shown to be effective against a wide range of insects, including those that have developed resistance to other insecticides. Pyrimiphos-methyl has also been studied for its potential use in the control of insect-borne diseases such as malaria.
Eigenschaften
CAS-Nummer |
17702-79-3 |
|---|---|
Produktname |
S-(4,6-Dimethyl-2-pyrimidinyl) O-ethyl O-propyl phosphorodithioate |
Molekularformel |
C11H19N2O2PS2 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(4,6-dimethylpyrimidin-2-yl)sulfanyl-ethoxy-propoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H19N2O2PS2/c1-5-7-15-16(17,14-6-2)18-11-12-9(3)8-10(4)13-11/h8H,5-7H2,1-4H3 |
InChI-Schlüssel |
NHYHUYCPBYGOOU-UHFFFAOYSA-N |
SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Kanonische SMILES |
CCCOP(=S)(OCC)SC1=NC(=CC(=N1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Bromophenyl)methoxy]oxane](/img/structure/B97501.png)
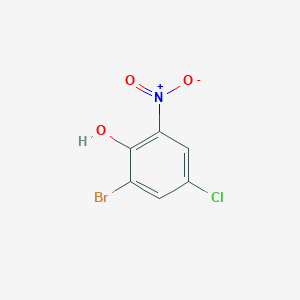

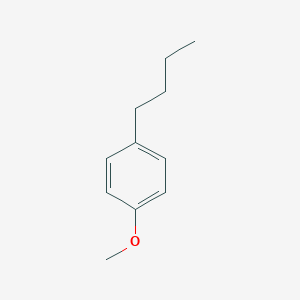
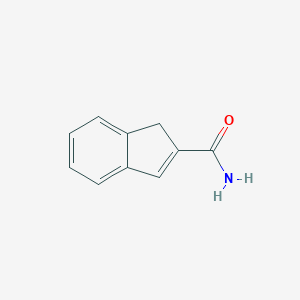
![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)
